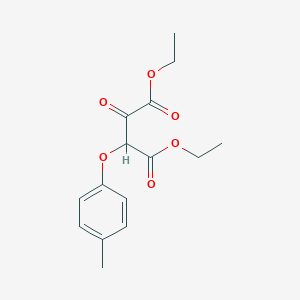
Diethyl 2-(4-methylphenoxy)-3-oxobutanedioate
Cat. No. B8566059
M. Wt: 294.30 g/mol
InChI Key: MFJYJLZXKHPDFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04548948
Procedure details


A sample of ethanol-free sodium ethoxide was prepared by dissolving sodium (3.0 g, 0.13 mole) in ethanol (50 ml) and then evaporating off the excess solvent. The last traces of ethanol were removed by the addition of dry toluene (50 ml), followed by evaporation to dryness. A stirred suspension of the white solid in dry ether (150 ml) under nitrogen, was treated dropwise with diethyl oxalate (17.6 ml, 0.13 mole) and the yellow solution allowed to stir for 21/2 hours at room temperature. A solution of the ethyl phenoxyacetate (0.13 mole, (D28)) in dry ether (50 ml) was added dropwise and the reaction mixture was left to stir overnight, before pouring into water (500 ml). The aqueous layer was separated, washed with ether (1×150 ml) and then acidified with dilute hydrochloric acid. The aqueous mixture was extracted with ether (3×150 ml) and the organic solution then washed with water (2×150 ml), dried (MgSO4) and evaporated to dryness to give the title compound as a yellow oil (28 g, 73%).






Identifiers


|
REACTION_CXSMILES
|
[Na].[C:2](OCC)(=[O:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[O:12]([CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.O.[CH2:26](O)C>CCOCC>[CH3:26][C:16]1[CH:17]=[CH:18][C:13]([O:12][CH:19]([C:2](=[O:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:20]([O:22][CH2:23][CH3:24])=[O:21])=[CH:14][CH:15]=1 |^1:0|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
17.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
0.13 mol
|
|
Type
|
reactant
|
|
Smiles
|
O(C1=CC=CC=C1)CC(=O)OCC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Four
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir for 21/2 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporating off the excess solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The last traces of ethanol were removed by the addition of dry toluene (50 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by evaporation to dryness
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A stirred suspension of the white solid in dry ether (150 ml) under nitrogen
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the reaction mixture was left
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
to stir overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ether (1×150 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous mixture was extracted with ether (3×150 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic solution then washed with water (2×150 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC=C(OC(C(=O)OCC)C(C(=O)OCC)=O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 28 g | |
| YIELD: PERCENTYIELD | 73% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

